ONO-7300243

Benign prostatic hyperplasia LPA1 antagonist pharmacology In vivo pharmacodynamics

BPH researchers requiring cardiovascular-neutral readouts face limited tool compound options. ONO-7300243 delivers tamsulosin-equivalent IUP reduction (88% inhibition at 10 mg/kg i.d.) without affecting mean blood pressure. • 88% in vivo IUP inhibition vs. 53% for 46-fold more potent in vitro analog 12g-ideal for translation studies • Oral ID₅₀ = 11.6 mg/kg p.o.; characterized rat PK: CLtot 15.9 mL/min/kg, T₁/₂ 0.3 h • Enables dual-endpoint urinary function/CV safety studies in conscious rat models

Molecular Formula C28H31NO5
Molecular Weight 461.5 g/mol
Cat. No. B609753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-7300243
SynonymsONO-7300243;  ONO 7300243;  ONO7300243.
Molecular FormulaC28H31NO5
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OC)C(=O)N(CCCC2=CC=CC=C2)CC3=CC=C(C=C3)CC(=O)O)OC
InChIInChI=1S/C28H31NO5/c1-20-25(33-2)17-24(18-26(20)34-3)28(32)29(15-7-10-21-8-5-4-6-9-21)19-23-13-11-22(12-14-23)16-27(30)31/h4-6,8-9,11-14,17-18H,7,10,15-16,19H2,1-3H3,(H,30,31)
InChIKeyWGABOZPQOOZAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-7300243: Selective LPA1 Antagonist for BPH Research


ONO-7300243 (compound 17a) is a synthetic, orally bioavailable, selective lysophosphatidic acid receptor 1 (LPA1) antagonist discovered through high-throughput screening and structure-based hit-to-lead optimization at Ono Pharmaceutical [1]. With an LPA1 IC₅₀ of 0.16 μM and selectivity over LPA2 (IC₅₀ = 8.6 μM) and LPA3 (IC₅₀ >10 μM), ONO-7300243 is a research tool compound that has demonstrated robust in vivo efficacy in reducing intraurethral pressure in rat models of benign prostatic hyperplasia, achieving potency comparable to the clinically used α₁-adrenoceptor antagonist tamsulosin, but critically without lowering mean blood pressure [1][2].

LPA1 pathway inhibition study fit
Selectivity over LPA2 and LPA3 reported
Reported oral IUP reduction in rat BPH model; MBP co-endpoint monitoring

Why ONO-7300243 Cannot Be Replaced by Other LPA1 Antagonists


LPA1 antagonists as a class exhibit profound variation in in vitro-to-in vivo translation, selectivity fingerprints, and cardiovascular safety profiles that preclude generic interchange. ONO-7300243 demonstrates a unique combination of moderate in vitro LPA1 potency (IC₅₀ = 0.16 μM) with 88% in vivo IUP inhibition at 10 mg/kg i.d., in stark contrast to the more potent in vitro analog 12g (IC₅₀ = 0.0035 μM) which achieves only 53% IUP inhibition at the same dose due to inferior drug-like properties [1]. Furthermore, unlike α₁-adrenoceptor antagonists such as tamsulosin—and unlike other LPA1 antagonists that have shown hypotensive effects at therapeutic doses—ONO-7300243 reduces intraurethral pressure without affecting mean blood pressure, a differentiation that directly impacts experimental models requiring cardiovascular-neutral readouts [1][2]. Substituting ONO-7300243 with a structurally or pharmacologically distinct LPA1 antagonist risks introducing confounding off-target effects, unpredictable in vivo exposure, or cardiovascular perturbations that compromise data reproducibility.

In vitro LPA1 potency may not predict in vivo IUP response (analog 12g context)
α₁-adrenoceptor antagonists may lower MBP, confounding BP co-endpoint models
Structural analogs with different permeability may reduce in vivo IUP response

ONO-7300243 Quantitative Evidence Guide


In Vivo IUP Efficacy vs. In Vitro Potency

In a direct head-to-head comparison, ONO-7300243 (17a) achieved 88% maximal inhibition of LPA-induced intraurethral pressure (IUP) increase at 10 mg/kg intraduodenal administration in anesthetized rats, compared to only 53% inhibition for compound 12g at the identical dose [1]. This is despite 12g possessing a 46-fold higher in vitro LPA1 antagonistic potency (IC₅₀ = 0.0035 μM for 12g vs. 0.16 μM for ONO-7300243), demonstrating that ONO-7300243's superior physicochemical and pharmacokinetic profile drives its markedly better in vivo efficacy [1]. ONO-7300243 also exhibited a dose-response effect, with 62% inhibition at 3 mg/kg i.d. and 88% at 10 mg/kg i.d. [1].

In vivo vs. in vitro
Head-to-head
ONO-7300243 88% IUP inhibition at 10 mg/kg i.d.; 12g 53% despite 46-fold lower in vitro IC₅₀
Reported in vivo response context; IC₅₀ may not predict IUP outcome
Rat anesthetized model, LPA-induced IUP
Benign prostatic hyperplasia LPA1 antagonist pharmacology In vivo pharmacodynamics

Cardiovascular Safety Advantage vs. Tamsulosin

In a head-to-head in vivo comparison, oral administration of ONO-7300243 (30 mg/kg p.o.) led to a significant reduction in intraurethral pressure in conscious rats without affecting mean blood pressure (MBP) [1]. In stark contrast, tamsulosin (1 mg/kg p.o.), the clinically used α₁-adrenoceptor antagonist, produced a significant reduction in MBP at the same dose that achieved comparable IUP reduction [1][2]. This differential cardiovascular profile is a direct consequence of the distinct molecular targets: LPA1 antagonism does not interfere with α₁-adrenoceptor-mediated vascular tone regulation [1].

MBP co-endpoint
Head-to-head
ONO-7300243 reduced IUP without MBP change; tamsulosin reduced both
Supports MBP co-endpoint monitoring context
Conscious rat model
Cardiovascular safety pharmacology BPH therapeutics Blood pressure regulation

IUP Reduction Equivalence to Tamsulosin

When tested in the same conscious rat model, ONO-7300243 at 30 mg/kg p.o. achieved identical IUP-reducing potency to tamsulosin at 1 mg/kg p.o. [1]. This represents an on-target LPA1-mediated effect on urethral smooth muscle tone, mechanistically distinct from tamsulosin's α₁-adrenoceptor blockade. The authors explicitly state that "compound 17a was equal in potency to the α₁ adrenoceptor antagonist tamsulosin" [1]. This equivalence establishes ONO-7300243 as a viable pharmacological tool for probing LPA1-mediated urethral function with efficacy benchmarked against the clinical comparator.

IUP equivalence
Head-to-head
IUP reduction equivalent to tamsulosin
Reported IUP endpoint equivalence; distinct mechanism
Conscious rats, oral administration
LPA1 antagonist efficacy BPH pharmacotherapy model Mechanism-based drug comparison

Physicochemical Properties and In Vivo Translation

A direct property comparison reveals that ONO-7300243 possesses a significantly more drug-like physicochemical profile than the more potent in vitro analog 12g [1]. ONO-7300243 has a molecular weight of 461 Da (vs. 574 Da for 12g), calculated logP of 5.29 (vs. 8.24 for 12g), and substantially superior metabolic stability with human liver microsome half-life of 28 min (vs. <15 min for 12g) and rat liver microsome half-life of 29 min (vs. <15 min for 12g) [1]. These favorable properties—lower molecular weight, reduced lipophilicity, and enhanced metabolic stability—directly explain ONO-7300243's 1.66-fold superior in vivo IUP inhibition despite its 46-fold lower in vitro potency [1].

Physicochemical profile
Head-to-head
Lower MW (461 vs 574 Da), logP (5.29 vs 8.24), improved metabolic stability
Lower MW/logP support oral exposure context
Table 4, liver microsome data
Physicochemical profiling Drug-likeness optimization In vitro-in vivo correlation

Membrane Permeability vs. Analog 18a

ONO-7300243 (17a) and compound 18a exhibit nearly identical in vitro LPA1 antagonist activity (IC₅₀ = 0.16 μM vs. 0.10 μM) and similar metabolic stability profiles, yet ONO-7300243 achieves 88% in vivo IUP inhibition versus only 44% for 18a at the same 10 mg/kg i.d. dose [1]. The critical differentiating factor is membrane permeability: ONO-7300243 displays a Caco-2 apparent permeability (Papp) of 15.9 × 10⁻⁶ cm/s, 5-fold higher than 18a's 3.2 × 10⁻⁶ cm/s [1]. This difference is attributed to the higher acidity of 18a's phenoxyacetic acid group (pKa ≈3.1) compared to ONO-7300243's phenylacetic acid (pKa ≈4.3), which reduces passive membrane permeation [1].

Caco-2 permeability
Head-to-head
Papp 15.9 vs 3.2 ×10⁻⁶ cm/s; IUP 88% vs 44%
Higher permeability supports oral IUP response
5-fold Papp difference; pKa context
Membrane permeability Caco-2 assay Oral bioavailability determinants

Oral Dose-Response and ID₅₀ Determination

ONO-7300243 inhibits LPA-induced IUP increase in a clear dose-dependent manner following oral administration, with a calculated ID₅₀ of 11.6 mg/kg p.o. and statistically significant effects observed at 10 and 30 mg/kg (p < 0.05 vs. vehicle) up to 1 hour post-dosing [1]. At 30 mg/kg p.o., ONO-7300243 also significantly decreases baseline IUP in conscious rats without exogenous LPA stimulation, suggesting constitutive LPA1 receptor activity contributes to urethral tone [1]. This well-characterized dose-response relationship provides a defined experimental framework for in vivo studies.

Oral ID₅₀
Reported
ID₅₀ 11.6 mg/kg p.o.; significant IUP reduction at 10, 30 mg/kg
Supports dose selection for model studies
Conscious rat, up to 1 h post-dose
Dose-response pharmacology Oral pharmacokinetics BPH in vivo model

ONO-7300243 Research and Application Scenarios


Cardiovascular-Neutral IUP Reduction in BPH Studies

ONO-7300243 is the compound of choice for in vivo BPH studies where concomitant blood pressure measurement is a required endpoint. Its demonstrated ability to reduce IUP with potency equivalent to tamsulosin (30 mg/kg p.o.) while maintaining baseline mean blood pressure [1] uniquely enables researchers to dissect LPA1-mediated urethral smooth muscle effects from α₁-adrenoceptor-mediated cardiovascular effects in the same experimental subjects. This is particularly valuable for dual-endpoint conscious rat models assessing both urinary function and cardiovascular safety simultaneously.

In Vitro–In Vivo Translation Target Validation

The well-characterized disconnect between ONO-7300243's moderate in vitro potency (IC₅₀ = 0.16 μM) and its robust in vivo efficacy (88% IUP inhibition at 10 mg/kg i.d., vs. 53% for the 46-fold more potent 12g) [1] makes it an ideal tool compound for studying translation-critical physicochemical determinants of LPA1 antagonist efficacy. Researchers investigating structure-property relationships governing in vitro-to-in vivo translation for GPCR antagonists can use ONO-7300243 versus 12g as a case-study pair where molecular weight, lipophilicity, and metabolic stability differences directly predict in vivo pharmacodynamic outcomes.

LPA1 vs. α₁-Blockade Mechanism Comparison

Given ONO-7300243's direct benchmarked efficacy against tamsulosin at defined doses (30 mg/kg p.o. vs. 1 mg/kg p.o.) [1], it serves as a critical pharmacological probe for head-to-head mechanistic studies comparing LPA1 receptor-mediated versus α₁-adrenoceptor-mediated regulation of urethral pressure, bladder function, and micturition reflexes. The distinct cardiovascular profiles of the two mechanisms allow clean interpretation of urinary function data without confounding hemodynamic effects.

PK/PD Modeling with Defined Oral ID₅₀

ONO-7300243's well-defined oral ID₅₀ of 11.6 mg/kg p.o. for IUP inhibition [1], combined with its characterized rat pharmacokinetic profile (CLtot = 15.9 mL/min/kg at 3 mg/kg i.v.; T₁/₂ = 0.3 h) [1], provides a fully parameterized dataset for PK/PD modeling exercises. This makes it suitable for academic and industrial PK/PD model development, where the rapid clearance and short half-life present a clear optimization starting point that can be benchmarked against improved analogs in lead optimization programs.

Application
Selection Property
Validation Focus
BPH IUP model with MBP monitoring
LPA1 selectivity (LPA2/LPA3 reviewed)
IUP reduction without MBP effect
In vitro–in vivo translation studies
Physicochemical profile (MW, logP, Caco-2)
In vivo IUP response vs. in vitro IC₅₀
LPA1 vs. α₁ mechanism comparison
Distinct molecular target (LPA1 vs. α₁)
IUP endpoint and MBP differential monitoring
Oral PK/PD modeling
Reported oral ID₅₀ and PK parameters
Dose-response model validation

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